N-Phenoxycarbonyl-L-valine
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to L-valine, such as N-carbobenzyloxy-L-valine, involves specific reactions under controlled conditions. For example, N-carbobenzyloxy-L-valine is synthesized from benzyl chloroformate and L-valine in an NaOH solution, highlighting the critical role of reaction temperature, reagent ratios, and recrystallization methods for achieving high yields and purity (Liu Qiao-yun, 2007).
Molecular Structure Analysis
The molecular structure of L-valine derivatives has been extensively studied through X-ray crystallography and other analytical methods. For example, the crystal structure of (R)-2-phenoxypropionic acid-(S)-valine reveals hydrophobic and hydrophilic layers well-separated along the b-axis, demonstrating the molecule's intricate molecular interactions (Isao Fujii et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving L-valine derivatives are pivotal for understanding their reactivity and potential applications. The synthesis of N,N-phthaloyl-L-valine showcases the compound's reactivity and the formation of specific intermediates confirming the reaction mechanism, underscoring the derivatives' chemical versatility (P. Adriaens et al., 1978).
Physical Properties Analysis
The physical properties of N-Phenoxycarbonyl-L-valine derivatives, such as solubility, melting point, and crystal structure, are essential for their characterization and application in various fields. The study of crystal structures provides insight into the compounds' stability, solubility, and potential interactions with other molecules.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different reagents, and potential for forming various derivatives, play a crucial role in the application and synthesis of L-valine derivatives. For instance, the coordination chemistry of f-block elements with imine acids, including studies on dioxouranium(VI) complexes of N-(salicylidene)-L-valine, illustrates the complex's chemical behavior and interaction patterns (R. Roy et al., 1987).
Scientific Research Applications
Supramolecular Chemistry : It is used to help locate specific nodes in complex supramolecular chains, contributing to the understanding of molecular interactions and structures in materials science (Zhang et al., 2022).
Pharmaceuticals and Antibiotics : N-Phenoxycarbonyl-L-valine is involved in the biosynthesis of actinomycin D, an antibiotic produced by Streptomyces antibioticus. It plays a role in the activation of L-valine prior to its incorporation into the antibiotic (Walker, Otani, & Perlman, 1972).
Medical Research and Therapy : L-valine administration, closely related to N-Phenoxycarbonyl-L-valine, has been found to improve hepatic encephalopathy and neurotransmitter and ammonia derangements, suggesting its role in intermediary metabolism and ammonia detoxification (Riederer et al., 1980).
Microbial and Fermentation Technology : In microbiological studies, it has been shown to inhibit the growth of certain valine production strains while stimulating valine production in others, providing insights into microbial metabolism and strain engineering (Lange et al., 2003).
Chemical Decomposition Studies : Research on the decomposition of L-valine to various chemicals like acetone and pyruvic acid suggests its role in understanding chemical pathways and DNA damage mechanisms (Li et al., 2014).
Tautomerism and Structural Chemistry : N-Phenoxycarbonyl-L-valine derivatives are used to study tautomerism and the existence of different molecular structures, contributing to the field of organic chemistry and molecular biology (Warncke et al., 2016).
Nutritional Science and Food Technology : As a component of dietary supplements, L-valine has applications in improving the physical and flavor characteristics of food products like fish fillets, demonstrating its importance in food science and technology (Luo et al., 2017).
Safety And Hazards
The safety data sheet for “N-Phenoxycarbonyl-L-valine” advises avoiding dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMEAOTIUMIBJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431202 | |
Record name | N-Phenoxycarbonyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenoxycarbonyl-L-valine | |
CAS RN |
126147-70-4 | |
Record name | N-Phenoxycarbonyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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